alpha-Coralydine

Description

The compound features a methoxy-substituted aromatic ring linked to a dimethylaminoethyl acetate group, which may influence its bioavailability and receptor-binding affinity. Current research focuses on its synthesis via esterification of diphenylamine precursors and characterization using spectroscopic methods (e.g., UV-Vis, NMR) .

Properties

CAS No. |

7058-95-9 |

|---|---|

Molecular Formula |

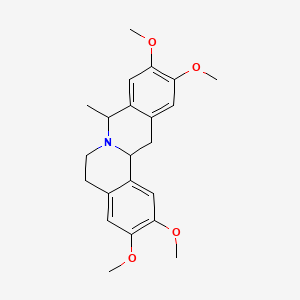

C22H27NO4 |

Molecular Weight |

369.5 g/mol |

IUPAC Name |

2,3,10,11-tetramethoxy-8-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline |

InChI |

InChI=1S/C22H27NO4/c1-13-16-11-21(26-4)20(25-3)10-15(16)8-18-17-12-22(27-5)19(24-2)9-14(17)6-7-23(13)18/h9-13,18H,6-8H2,1-5H3 |

InChI Key |

ZAODQVCWAXRSRG-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=CC(=C(C=C2CC3N1CCC4=CC(=C(C=C34)OC)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Coralydine can be synthesized through several methods. One common approach involves the condensation of appropriate precursors followed by cyclization and functional group modifications. The reaction conditions typically include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the desired transformations.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions: Alpha-Coralydine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry: It is used as a precursor for the synthesis of more complex molecules and as a reagent in organic reactions.

Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of alpha-Coralydine involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alpha-Coralydine belongs to the diphenylamine family, which includes compounds like tofenamic acid (a nonsteroidal anti-inflammatory drug) and thyroxine (a thyroid hormone). Below is a comparative analysis:

Table 1: Structural and Functional Comparison

| Parameter | This compound | Tofenamic Acid | Thyroxine |

|---|---|---|---|

| Core Structure | Diphenylamine + acetate ester | Diphenylamine + carboxylic acid | Diphenyl ether + iodine substituents |

| Molecular Weight | 307.34 g/mol | 281.31 g/mol | 776.87 g/mol |

| Functional Groups | Methoxy, dimethylamino, ester | Carboxylic acid, methyl | Iodine, amine, carboxylic acid |

| Bioactivity | Neuroprotective (hypothetical) | Anti-inflammatory | Hormonal regulation |

| Solubility | Moderate in organic solvents | Low in water | Poor in nonpolar solvents |

Comparison with Functionally Similar Compounds

This compound’s hypothesized neuroprotective effects invite comparison with rivastigmine (acetylcholinesterase inhibitor) and memantine (NMDA receptor antagonist):

Table 2: Pharmacological Comparison

| Parameter | This compound | Rivastigmine | Memantine |

|---|---|---|---|

| Primary Target | Not fully characterized | Acetylcholinesterase | NMDA receptors |

| Mechanism | Antioxidant (speculative) | Enzyme inhibition | Receptor antagonism |

| Half-life | Unknown | 1.5 hours | 60–100 hours |

| Clinical Use | Preclinical research | Alzheimer’s disease | Alzheimer’s disease |

Key Insights :

Research Challenges and Methodological Considerations

Analytical Limitations : Ambiguities in this compound’s spectral data (e.g., NMR signal overlap) require high-resolution techniques for unambiguous identification .

Synthetic Complexity : Its ester linkage demands stringent reaction conditions to avoid hydrolysis, contrasting with simpler diphenylamine analogs .

Data Reproducibility : Variability in bioactivity assays (e.g., antioxidant tests) underscores the need for standardized protocols per guidelines in chemical analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.